molecular formula C9H5ClFNO2S B15220452 Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate

Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate

Cat. No.: B15220452
M. Wt: 245.66 g/mol
InChI Key: MBCZXROTRSIJOK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a thiazole ring substituted with chlorine and fluorine atoms, making it a unique and potentially valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. For instance, a precursor with a chloro and fluoro substituent can undergo cyclization in the presence of a suitable catalyst and solvent to form the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobenzo[d]thiazole-6-carboxylate: Lacks the fluorine substituent.

    Methyl 4-fluorobenzo[d]thiazole-6-carboxylate: Lacks the chlorine substituent.

    Methyl benzo[d]thiazole-6-carboxylate: Lacks both chlorine and fluorine substituents.

Uniqueness

Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring

Properties

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.66 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H5ClFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3

InChI Key

MBCZXROTRSIJOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)SC(=N2)Cl)F

Origin of Product

United States

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